1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone
Overview
Description
1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, along with an ethanone group.
Preparation Methods
The synthesis of 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone typically involves the bromination of 5-methyl-2-thiophenecarboxaldehyde followed by a series of reactions to introduce the ethanone group. The reaction conditions often include the use of glacial acetic acid as a solvent and bromine as the brominating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving thiophene derivatives.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and ethanone groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromo-5-methyl-thiophen-2-yl)-ethanone include other brominated thiophenes and methyl-substituted thiophenes. For example:
4-Bromo-5-methyl-2-thiophenecarboxaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.
5-Methyl-2-thiophenecarboxaldehyde: Lacks the bromine atom but has a similar thiophene ring structure.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(4-bromo-5-methylthiophen-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-4(9)7-3-6(8)5(2)10-7/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSSDAHKODWNNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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